Cas no 128199-25-7 (5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol)

5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol is a halogenated pyrimidine derivative featuring both bromo and trifluoromethyl functional groups, which enhance its reactivity and utility in synthetic chemistry. The presence of the bromo substituent facilitates cross-coupling reactions, while the electron-withdrawing trifluoromethyl group improves stability and influences electronic properties. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds. Its high purity and well-defined structure make it suitable for precise modifications in drug discovery and material science applications. The combination of these functional groups offers a balance of reactivity and stability, making it valuable for advanced organic synthesis.
5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol structure
128199-25-7 structure
Product Name:5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol
CAS No:128199-25-7
MF:C5H2BrF3N2O
MW:242.981390476227
CID:5691502
PubChem ID:130115131
Update Time:2025-06-14

5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL24596395
    • EN300-1270135
    • 128199-25-7
    • SCHEMBL23674421
    • 5-BROMO-2-(TRIFLUOROMETHYL)PYRIMIDIN-4-OL
    • 4(3H)-Pyrimidinone, 5-bromo-2-(trifluoromethyl)-
    • 5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol
    • Inchi: 1S/C5H2BrF3N2O/c6-2-1-10-4(5(7,8)9)11-3(2)12/h1H,(H,10,11,12)
    • InChI Key: YBWXHFQCOVOWJC-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(F)(F)F)NC1=O

Computed Properties

  • Exact Mass: 241.93026g/mol
  • Monoisotopic Mass: 241.93026g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 2.06±0.1 g/cm3(Predicted)
  • pka: 4.30±0.50(Predicted)

5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol Pricemore >>

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Additional information on 5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol

Comprehensive Overview of 5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol (CAS No. 128199-25-7): Properties, Applications, and Industry Insights

5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol (CAS No. 128199-25-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The presence of both bromo and trifluoromethyl groups on the pyrimidine ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry. This compound is particularly notable for its role in the development of bioactive molecules, where its pyrimidine core serves as a scaffold for drug discovery.

In recent years, the demand for fluorinated pyrimidines like 5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol has surged, driven by their applications in medicinal chemistry. Researchers are increasingly exploring its potential in designing kinase inhibitors and antiviral agents, aligning with the growing interest in targeted therapies and precision medicine. The compound's trifluoromethyl group is a key contributor to its metabolic stability, a property highly sought after in modern drug development.

From a synthetic perspective, CAS 128199-25-7 is often utilized in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to introduce functional diversity into molecules. Its bromine substituent acts as a versatile handle for further derivatization, enabling the creation of libraries of compounds for high-throughput screening. This adaptability has made it a staple in fragment-based drug design (FBDD) and combinatorial chemistry workflows.

The agrochemical industry also benefits from 5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol, where it serves as a precursor for herbicides and fungicides. The trifluoromethylpyrimidine moiety is known to enhance the bioavailability and environmental persistence of agrochemicals, addressing the need for sustainable crop protection solutions. As regulatory pressures mount to reduce the ecological footprint of farming, compounds like this are being reevaluated for their efficiency and selectivity.

Analytical characterization of 5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol typically involves techniques such as NMR spectroscopy, HPLC, and mass spectrometry. These methods confirm the compound's purity and structural integrity, critical for ensuring reproducibility in research. The rise of AI-assisted molecular modeling has further streamlined its application, allowing researchers to predict its behavior in complex biological systems with greater accuracy.

Market trends indicate a steady growth trajectory for CAS 128199-25-7, fueled by its versatility and the expanding pharmaceutical pipeline. Innovations in green chemistry are also influencing its synthesis, with efforts to minimize waste and improve atom economy. As the scientific community prioritizes ESG (Environmental, Social, and Governance) compliance, sustainable production methods for such intermediates are gaining traction.

In conclusion, 5-Bromo-2-(trifluoromethyl)pyrimidin-4-ol exemplifies the intersection of chemistry and innovation. Its multifaceted applications—from drug discovery to agrochemicals—highlight its importance in addressing contemporary challenges in health and agriculture. As research continues to uncover new uses for this compound, its relevance in both academic and industrial settings is poised to grow.

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